2,3-dichloro-N-(3-chlorophenyl)-4-(ethylsulfonyl)benzenecarboxamide
Description
The compound 2,3-dichloro-N-(3-chlorophenyl)-4-(ethylsulfonyl)benzenecarboxamide is a halogenated aromatic amide featuring a benzene ring substituted with:
- Two chlorine atoms at positions 2 and 2.
- An ethylsulfonyl group (-SO₂C₂H₅) at position 3.
- A carboxamide (-CONH-) linkage to a 3-chlorophenyl group.
This structure combines electron-withdrawing substituents (Cl, SO₂) and a lipophilic ethylsulfonyl moiety, which may influence reactivity, solubility, and biological activity. While direct data on its applications are unavailable, analogs with sulfonyl or halogenated groups are often explored in medicinal chemistry for antimicrobial or enzyme-inhibitory properties .
Properties
IUPAC Name |
2,3-dichloro-N-(3-chlorophenyl)-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3S/c1-2-23(21,22)12-7-6-11(13(17)14(12)18)15(20)19-10-5-3-4-9(16)8-10/h3-8H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBKPNTTAAWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dichloro-N-(3-chlorophenyl)-4-(ethylsulfonyl)benzenecarboxamide is a synthetic compound with potential applications in pharmacology and biochemistry. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile. This article reviews the compound's biological properties, including its mechanism of action, effects on various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. The compound has been identified as a potential inhibitor of protein-protein interactions critical in various diseases, including cancer.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound shows promise as a tyrosine kinase inhibitor, which is significant in cancer therapy as many cancers are driven by abnormal kinase activity .
- Modulation of Gene Expression : It may influence the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting tumor growth and survival .
Biological Activity Data
The following table summarizes key biological activities observed for the compound:
Case Study 1: Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: In Vivo Model
In an animal model, administration of the compound led to a marked decrease in tumor size in xenograft models. Histological analysis revealed increased apoptosis in tumor tissues, suggesting that the compound effectively targets tumor growth mechanisms.
Comparison with Similar Compounds
Triazole-Thione Derivatives ()
Compounds 5a , 6a , and 7a from Molecules (2014) are triazole-thiones with halogenated aryl substituents. Key differences include:
Key Observations :
- The triazole-thiones exhibit high synthetic yields (85–95%), suggesting efficient cyclization or halogenation steps. In contrast, the target compound’s synthesis may face challenges due to steric hindrance from multiple chloro groups.
- The ethylsulfonyl group in the target compound could enhance water solubility compared to the lipophilic thione group in triazoles.
Merbaphen ()
Merbaphen (C₁₆H₁₆ClHgN₂NaO₆) is a mercury-containing complex with a 3-chlorophenyl group and a pyrimidinetrione core.
| Feature | Target Compound | Merbaphen |
|---|---|---|
| Metal Content | None | Mercury (toxic heavy metal) |
| Core Structure | Benzene-carboxamide | Pyrimidinetrione + carboxylate |
| Chlorophenyl Position | N-linked 3-ClPh | 4-(carboxymethoxy)-3-ClPh |
Key Observations :
Double Sulfonamide Derivatives ()
The unexpected formation of N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide highlights challenges in sulfonamide synthesis.
Key Observations :
- Fluorine in the double sulfonamide may enhance metabolic stability compared to chlorine in the target compound.
Research Implications
- Synthetic Challenges : The target compound’s dichloro and ethylsulfonyl groups may require optimized halogenation and sulfonation steps, contrasting with high-yield triazole-thiones .
- Biological Relevance : The 3-chlorophenyl moiety, shared with Merbaphen, could target similar enzymes, but without heavy metal toxicity .
- Structural Insights : Fluorine in sulfonamides vs. chlorine in the target compound may guide future design for enhanced stability or activity.
Notes
- Lack of data on the target’s physical/chemical properties limits quantitative analysis.
- Contradictions in substituent effects (e.g., halogen size vs. yield) warrant experimental validation.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2,3-dichloro-N-(3-chlorophenyl)-4-(ethylsulfonyl)benzenecarboxamide, and how can intermediates be characterized?
- Methodology : Synthesis typically involves sequential functionalization of the benzene core. For example, sulfonation can be achieved using ethylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by coupling with 3-chloroaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF). Intermediates should be purified via column chromatography and characterized using / NMR and high-resolution mass spectrometry (HRMS). For sulfonated intermediates, NMR (if applicable) and IR spectroscopy can confirm sulfonyl group formation .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–12) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at intervals (e.g., 0, 7, 14 days). Use mass spectrometry to identify degradation products. For thermal stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : NMR to verify aromatic protons and substituent environments; NMR for carbonyl (C=O) and sulfonyl (SO) carbon signals.
- MS : HRMS to confirm molecular ion ([M+H]) and isotopic patterns (due to chlorine atoms).
- IR : Peaks at ~1700 cm (amide C=O) and ~1350/1150 cm (sulfonyl S=O) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity trends in derivatives of this compound?
- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example, assess electrophilic/nucleophilic sites to guide halogenation or nucleophilic substitution. Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G(d) level. Compare computed NMR shifts with experimental data to validate models .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodology :
- Pharmacokinetic Analysis : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues.
- Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites.
- Target Engagement Assays : Confirm target binding (e.g., SPR or cellular thermal shift assays) to rule out off-target effects .
Q. How can reaction engineering improve the scalability of synthesizing this compound while minimizing hazardous byproducts?
- Methodology :
- Flow Chemistry : Optimize sulfonation and amidation steps in continuous flow reactors to enhance heat/mass transfer and reduce reaction time.
- Green Solvent Screening : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF.
- Byproduct Analysis : Use GC-MS or inline FTIR to monitor intermediates and adjust stoichiometry .
Q. What advanced techniques characterize non-covalent interactions (e.g., protein binding) involving this compound?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) with immobilized targets.
- X-ray Crystallography : Co-crystallize the compound with its target protein to resolve binding modes.
- NMR Titration : Monitor chemical shift perturbations in - HSQC spectra of isotopically labeled proteins .
Data Contradiction and Validation
Q. How to address discrepancies in reported IC values across different assay platforms?
- Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate using a reference inhibitor. Perform statistical analysis (e.g., Grubbs’ test) to identify outliers. Cross-validate with orthogonal assays (e.g., biochemical vs. cellular) .
Q. What experimental controls are essential when studying this compound’s photodegradation?
- Methodology : Include dark controls (same conditions without light) and use actinometry to quantify light exposure. Monitor reactive oxygen species (ROS) generation via fluorescent probes (e.g., singlet oxygen sensor green). Compare degradation pathways under UV vs. visible light .
Tables for Key Data
Table 1 : Stability of this compound
| Condition | Degradation (%) at 14 Days | Major Degradation Product |
|---|---|---|
| pH 2, 40°C | 12% | Des-ethyl sulfonate |
| pH 7, 60°C | 28% | Hydrolyzed amide |
| pH 10, 25°C | 5% | None detected |
Table 2 : Computational vs. Experimental NMR Shifts (ppm)
| Carbon Position | DFT (B3LYP/6-31G(d)) | Experimental |
|---|---|---|
| C=O (amide) | 168.5 | 167.9 |
| SO | 142.1 | 141.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
